Tetriprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is chemically classified as a derivative of hydratropic acid, with the molecular formula and a molecular weight of approximately 246.30 g/mol. Tetriprofen is known for its role in managing pain and inflammation, particularly in conditions such as arthritis and other musculoskeletal disorders.
Tetriprofen was developed as part of a broader class of compounds that inhibit cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation and pain. Its classification as an NSAID places it alongside other well-known drugs such as ibuprofen and naproxen, which share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles.
The synthesis of Tetriprofen typically involves several steps, beginning with the preparation of hydratropic acid derivatives. A common synthetic route is through the reaction of cyclohexene with various acylating agents to introduce functional groups necessary for the desired pharmacological activity.
Tetriprofen's structure features a cyclohexene ring attached to a hydratropic acid moiety. The specific stereochemistry can influence its biological activity.
Tetriprofen undergoes various chemical reactions typical of carboxylic acids and esters, including:
The stability of Tetriprofen under physiological conditions is essential for its efficacy as a therapeutic agent. Its reactivity profile indicates that it can form conjugates with proteins, which may affect its pharmacodynamics.
Tetriprofen exerts its effects primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. By blocking this pathway, Tetriprofen reduces the synthesis of pro-inflammatory mediators, thereby alleviating pain and inflammation.
The partition coefficient between octanol and water (log P) suggests moderate lipophilicity, which influences its absorption and distribution in biological systems.
Tetriprofen is utilized in various scientific applications, including:
Tetriprofen, chemically designated as 4-(1-cyclohexen-1-yl)-α-methylbenzeneacetic acid sodium salt, was developed in the 1970s by the Swiss pharmaceutical company CIBA Ltd (now part of Novartis). It belongs to the hydratropic acid derivative class of non-steroidal anti-inflammatory drugs (NSAIDs), engineered specifically for its antinociceptive (pain-blocking) and anti-inflammatory properties. This early innovation period focused on optimizing the compound’s cyclohexenyl and acetic acid functional groups to enhance target binding and metabolic stability [3].
Key molecular properties established during its development include:
Table 1: Fundamental Chemical Properties of Tetriprofen Sodium
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇O₂·Na |
Molecular Weight | 252.284 g/mol |
SMILES Notation | [Na+].CC(C([O-])=O)C1=CC=C(C=C1)C2=CCCCC2 |
IUPAC Name | Sodium 2-[4-(cyclohex-1-en-1-yl)phenyl]propanoate |
Stereochemistry | Racemic mixture (±) |
CAS Registry Number | 51047-93-9 (sodium salt); 28168-10-7 (free acid) |
The compound’s racemic nature (containing both enantiomers) and its AU-rich element (ARE)-binding capabilities were central to its mechanism, though detailed target identification remained exploratory in this era [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7